Androsta-1,4-diene-3,17-dione
Overview
Description
Androsta-1,4-diene-3,17-dione, also known as 1,4-Androstadiene-3,17-dione or Androstadienedione, is an analytical reference standard categorized as an anabolic androgenic steroid . It is a precursor in the synthesis of boldenone and has been used to enhance athletic performance . It is a prohormone that converts to an active steroid through the 17bHSD enzyme .
Synthesis Analysis
A new method for the aromatization of ring A in androsta-1,4-diene-3,17-dione, available from sterols by means of the microbiological degradation of the side chain, was developed . The method consists of the reduction of androsta-1,4-diene-3,17-dione to the corresponding dienediol followed by double C,O-deprotonation of ring A .
Molecular Structure Analysis
The molecular formula of Androsta-1,4-diene-3,17-dione is C19H24O2 . It is a 17-keto anabolic steroid .
Chemical Reactions Analysis
Microbial dehydrogenation involving C-1,2 positions is one of the most important reactions of the steroid biotransformation . This reaction is catalyzed by a 3-oxosteroid 1-dehydrogenase, which is a type of keto steroid dehydrogenase enzyme (KSTD) with E.C. number 1.3.99.4 .
Physical And Chemical Properties Analysis
Androsta-1,4-diene-3,17-dione has a molecular weight of 284.39 . It is a 17-keto anabolic steroid .
Scientific Research Applications
Microbiological Synthesis
Androsta-1,4-diene-3,17-dione (ADD) can be synthesized from sterols using specific bacterial strains. For instance, the Mycobacterium neoaurum VKPM Ac-1656 strain has been used to transform sterols into ADD. This process involves the use of a sorbent to eliminate contact between bacterial cells and the product, enhancing yield (Molchanova et al., 2007).
Chemical Transformations
Effective methods have been developed for chemical transformations involving ADD. For example, dehydration of 9α-hydroxyandrost-4-ene-3,17-dione results in the formation of androsta-4,9(11)-diene-3,17-dione, with the possibility of quantitative isomerization to the title compound (Savinova et al., 2017).
Catalytic Reduction to Testosterone
ADD can be selectively catalytically reduced to testosterone. Studies have shown that this can be achieved in one step with an efficiency of 88%, highlighting its potential in steroid synthesis (Li, 2011).
Microbial Biotransformation
Microbial biotransformation is an essential process in the synthesis of steroid-based drugs. ADD is a critical intermediate for the organic synthesis of various female sex hormones. Microbial biotransformation offers a cost-effective and non-hazardous way to manufacture steroidal intermediates. This process involves complex interactions of microbial, plant, and animal systems (Prakash & Bajaj, 2017).
Metabolic Studies
Metabolic studies have revealed the behavior of ADD in different biological systems. For instance, a study on the urinary metabolism of androsta-1,4,6-triene-3,17-dione, an irreversible aromatase inhibitor, showed its excretion patterns and detection methods in doping control (Parr et al., 2009).
Vasodilator Properties
Research has identified androsta-1,4-dien-3,16-dione, a derivative of ADD, as a vasodilator active principle isolated from the Ravenala madagascariensis plant. This compound demonstrated potent vaso-relaxing effects in isolated rat aorta, indicating its potential in vascular health (Rakotondramanana et al., 2022).
Safety And Hazards
Future Directions
Currently, microbial biotransformations are extensively being exploited for large-scale production of basic intermediates such as androstenedione (AD), ADD, and several types of hydroxylated derivatives of androstane compounds . This suggests a promising future direction in enhancing the ADD production in the pharmaceutical industry .
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJVUUWNAPIQQI-QAGGRKNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862463 | |
Record name | Androsta-1,4-diene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Boldione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Androsta-1,4-diene-3,17-dione | |
CAS RN |
897-06-3 | |
Record name | Androsta-1,4-diene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boldione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boldione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07373 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Androsta-1,4-diene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Androsta-1,4-diene-3,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOLDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166Q8568W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Boldione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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